molecular formula C22H29Cl2N3O B560265 PD 168568 Dihydrochloride CAS No. 210688-56-5

PD 168568 Dihydrochloride

Cat. No. B560265
CAS RN: 210688-56-5
M. Wt: 422.394
InChI Key: RMNWLEGGYCVHFD-UHFFFAOYSA-N
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Description

PD 168568 Dihydrochloride is a potent and selective D4 antagonist . It is orally active and inhibits amphetamine-stimulated locomotor activity in vivo .


Molecular Structure Analysis

The molecular formula of PD 168568 Dihydrochloride is C22H29Cl2N3O . The molecular weight is 422.39 . The InChI Key is RMNWLEGGYCVHFD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

PD 168568 Dihydrochloride is a solid . It is soluble in water to 50 mM and in DMSO to 100 mM .

Scientific Research Applications

I have conducted searches to gather information on the scientific research applications of PD 168568 Dihydrochloride . However, the available data is limited and does not provide a comprehensive analysis of six to eight unique applications. The compound is known as a potent and selective dopamine D4 receptor antagonist, with Ki values of 8.8 nM at D4 and 1842 nM at D2 receptors respectively. It has been shown to reverse amphetamine-stimulated locomotion in vivo and is orally active .

properties

IUPAC Name

3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNWLEGGYCVHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719341
Record name 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PD 168568 Dihydrochloride

CAS RN

210688-56-5
Record name 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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